Nasunin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthocyanins are water-soluble pigments that belong to the flavonoid class and are responsible for the vibrant colors in many fruits and vegetables . Nasunin is particularly noted for its antioxidant properties and potential health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nasunin can be synthesized through the extraction of eggplant peels. The process involves the use of solvents such as methanol or ethanol to extract the pigment, followed by purification steps like column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from eggplant peels. The process typically includes:

Harvesting: Collecting eggplant peels.

Extraction: Using solvents like methanol or ethanol.

Purification: Employing techniques such as column chromatography to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Nasunin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form colorless leucoanthocyanidins.

Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or hydrogen gas.

Substitution: Acetic anhydride or benzoyl chloride.

Major Products:

Oxidation: Quinones.

Reduction: Leucoanthocyanidins.

Substitution: Acetylated or benzoylated derivatives.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Recent studies have demonstrated that nasunin exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide-stimulated RAW264 macrophages, this compound was shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This effect was mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation and the reduction of reactive oxygen species (ROS) accumulation .

Key Findings:

- Mechanism: Inhibition of NF-κB activation and reduction of ROS.

- Implication: Potential therapeutic agent for inflammatory diseases.

Antioxidant Activity

This compound is recognized for its strong antioxidant capabilities. It acts as a scavenger of superoxide anions and hydroxyl radicals, protecting cellular components from oxidative damage. In vitro studies have shown that this compound can significantly inhibit lipid peroxidation in brain homogenates, suggesting its protective role against neurodegenerative conditions .

Antioxidant Activity Data:

| Measurement | Result |

|---|---|

| Superoxide Scavenging Activity | 143 ± 8 SOD-equivalent U/mg |

| Hydroxyl Radical Scavenging Activity | 0.65 ± 0.07 EPC-K1-equivalent micromol/mg |

Antiangiogenic Effects

This compound has been identified as an antiangiogenic agent, which is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth. Studies indicate that this compound can suppress microvessel growth at concentrations greater than 10 mM, thereby potentially preventing tumor progression .

Antiangiogenic Activity Summary:

- Effect: Inhibition of microvessel growth.

- Concentration Threshold: Effective at >10 mM.

Natural Dye Applications

Beyond its health benefits, this compound is also used as a natural dye due to its vibrant purple-red color derived from eggplant peels. A study evaluated its safety as a food colorant through patch tests on patients, revealing negligible allergenic effects at concentrations below 1% . This positions this compound as a viable alternative to synthetic dyes in various industries, including food, cosmetics, and textiles.

Dye Application Insights:

| Industry | Use Case |

|---|---|

| Food | Natural colorant with low allergenic potential |

| Cosmetics | Safe coloring agent |

| Textiles | Eco-friendly dye option |

Case Studies and Research Insights

Several studies have contributed to understanding the multifaceted applications of this compound:

- Anti-inflammatory Study: Demonstrated reduction in inflammatory markers in macrophages exposed to lipopolysaccharides, establishing this compound's potential in treating inflammatory diseases .

- Antioxidant Efficacy Research: Showed this compound's ability to protect against oxidative stress in neuronal cells, indicating its potential for neuroprotective therapies .

- Dye Safety Assessment: Evaluated the allergenic potential of this compound as a natural dye, confirming its safety for consumer use at low concentrations .

Actividad Biológica

Nasunin, a prominent anthocyanin found in eggplant (Solanum melongena), has garnered significant attention due to its various biological activities, particularly its antioxidant and anti-inflammatory properties. This detailed article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

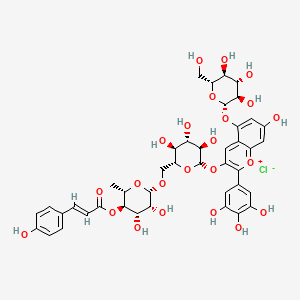

This compound is chemically identified as delphinidin-3-(p-coumaroylrutinoside)-5-glucoside. Its structure contributes to its ability to act as a potent antioxidant and iron chelator, which is crucial for its protective effects against oxidative stress.

Antioxidant Activity

Mechanism of Action:

this compound exhibits strong free radical scavenging capabilities. Research indicates that it effectively scavenges superoxide anions (O2-) and hydroxyl radicals (OH) through a mechanism that involves chelation of ferrous ions, thereby inhibiting lipid peroxidation in cellular membranes.

Quantitative Analysis:

- Superoxide Scavenging Activity: this compound demonstrated a potency of 143 ± 8 SOD-equivalent units/mg.

- Hydroxyl Radical Scavenging: It inhibited hydroxyl radical formation with an effective concentration (EC50) of 0.65 ± 0.07 EPC-K1 micromol/mg.

The protective effect against lipid peroxidation was confirmed in rat brain homogenates, where this compound concentrations below 50 µM significantly reduced malondialdehyde levels, a marker of oxidative damage .

Anti-inflammatory Effects

Cellular Mechanisms:

In studies involving lipopolysaccharide (LPS)-stimulated RAW264 macrophages, this compound was shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The molecular mechanisms include:

- Suppression of nuclear factor-kappa B (NF-κB) activation.

- Inhibition of inducible nitric oxide synthase (iNOS) expression.

- Reduction of reactive oxygen species (ROS) accumulation, which is pivotal in mediating inflammatory responses .

Iron Chelation

This compound's ability to chelate iron plays a crucial role in mitigating oxidative stress. By forming stable complexes with iron ions, this compound reduces the availability of these ions for Fenton reactions, which generate harmful hydroxyl radicals. The molar ratio of this compound to Fe3+ in these complexes is approximately 2:1, indicating a strong binding affinity .

Case Studies and Research Findings

Potential Applications

Due to its biological activities, this compound has potential applications in:

- Food Industry: As a natural colorant and antioxidant in food products.

- Nutritional Supplements: For its health-promoting effects related to oxidative stress and inflammation.

- Pharmaceuticals: As a candidate for developing anti-inflammatory drugs.

Propiedades

IUPAC Name |

[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46O23.ClH/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41;/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49);1H/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40-,41+,42+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYNFWYLXMNQZ-HNPHZNNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47ClO23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28463-30-1 |

Source

|

| Record name | Delphanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.